2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
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Overview
Description
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound characterized by the presence of a pyrazine ring, a pyrrolidine ring, and a bromothiophene moiety
Preparation Methods
The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:
Preparation of 5-Bromothiophene-2-sulfonyl chloride: This can be achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.
Formation of the pyrrolidine derivative: The pyrrolidine ring can be synthesized through various methods, including the reaction of pyrrolidine with appropriate sulfonyl chlorides.
Coupling reactions: The final step involves coupling the pyrrolidine derivative with pyrazine under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine include other pyrazine derivatives and sulfonyl-containing compounds. These compounds may share some chemical properties but differ in their specific applications and effectiveness. For example:
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole: Similar in structure but contains a thiazole ring instead of a pyrazine ring.
5-Bromothiophene-2-sulfonyl chloride: A precursor in the synthesis of the target compound, with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-3-9(8-16)19-11-7-14-4-5-15-11/h1-2,4-5,7,9H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVHJYQQRWHYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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